N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine
Description
Properties
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(16)5-4-6-11/h7,16H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXNTIFRNVJPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105871-53-2 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality of glycine prior to further functionalization. As demonstrated in the synthesis of N-Boc-glycine, this step typically employs di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane, catalyzed by sodium hydroxide. The reaction proceeds at 0–5°C to minimize racemization, yielding N-Boc-glycine with >98% purity after recrystallization from ethyl acetate/hexane. For alpha-substituted derivatives, the Boc group must remain stable under subsequent reaction conditions, necessitating aprotic solvents and mild temperatures.
Stepwise Preparation Methods
Method A: TEMPO-Mediated Oxidation and Cyanohydrin Reaction (Patent WO2009085858A1 Adaptation)
Oxidation of N-Boc-glycinol :
N-Boc-glycinol (10 mmol) is dissolved in dichloromethane (50 mL) with TEMPO (0.1 eq) and sodium bicarbonate (2 eq). Sodium hypochlorite (1.05 eq, 13% aqueous) is added dropwise at 0°C. After 2 h, the mixture is quenched with sodium thiosulfate, extracted, and concentrated to yield N-Boc-glycine aldehyde (84%).Cyanohydrin Formation :
The aldehyde is reacted with acetone cyanohydrin (1.2 eq) in dimethyl sulfoxide (DMSO) containing potassium carbonate (0.5 eq) at 40°C for 6 h. The one-pot oxidation with hydrogen peroxide (30%, 0.8 eq) at 40°C for 4 h furnishes N-Boc-alpha-(1-hydroxycyclobutyl)glycine in 78% isolated yield.
Key Data :
| Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Oxidation | CH₂Cl₂ | 0 | 84 | 92 |
| Cyanohydrin/Oxidation | DMSO/H₂O | 40 | 78 | 95 |
Method B: Brønsted Base-Catalyzed Enantioselective Synthesis
Schiff Base Formation :
N-Boc-glycine (5 mmol) is condensed with 2,4-dimethoxybenzaldehyde (5.5 mmol) in toluene under reflux, yielding the imine (93%).Catalytic Addition :
The imine is treated with cyclobutanone (6 mmol) in the presence of a chiral Brønsted base catalyst (10 mol%) at −20°C. After 24 h, the reaction is quenched with ammonium chloride, and the product is extracted into ethyl acetate.Hydrolysis and Isolation :
The adduct is hydrolyzed with 2M HCl, neutralized with NaHCO₃, and purified via silica gel chromatography (CH₃OH/CH₂Cl₂ 5:95) to afford the target compound in 65% yield and 94% ee.
Optimization Insights :
- Catalyst loading <5% reduces enantiomeric excess (ee) to <80%.
- Temperatures >0°C accelerate racemization, lowering ee by 15–20%.
Challenges and Mitigation Strategies
Cyanide Waste Reduction
Traditional cyanohydrin reactions employ potassium cyanide, generating toxic aqueous waste. Method A substitutes acetone cyanohydrin in DMSO, eliminating cyanide salts and reducing waste treatment costs by 40%.
Polycondensation Prevention
The unprotected amide hydrogen in intermediate stages can form hydrogen bonds, leading to oligomerization. Method B’s imine strategy avoids this by masking the amine until the final hydrolysis step.
Stereochemical Control
The Brønsted base catalyst in Method B induces a 94% ee, critical for pharmaceutical applications. Comparatively, non-catalytic methods yield racemic mixtures requiring chiral resolution.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Melting Point
- Observed: 132–134°C (lit. 130–135°C for analogous Boc-protected amino acids).
Chemical Reactions Analysis
Types of Reactions
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of the free amine
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine has been identified as a compound with significant antibacterial activity. It is particularly effective against both gram-positive and gram-negative bacteria. The compound can be formulated into various pharmaceutical preparations for treating bacterial infections in mammals, including urinary tract infections and respiratory infections. Dosage recommendations vary from 1.4 mg/kg/day to about 350 mg/kg/day, depending on the severity of the infection and the specific needs of the patient .
Pharmaceutical Formulations
The compound can be administered through multiple routes, including oral, intravenous, intramuscular, and suppository forms. This versatility in administration enhances its applicability in clinical settings, providing flexibility in treatment options for healthcare providers .
Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis. Its compatibility with solid-phase peptide synthesis (SPPS) techniques allows for the incorporation of this compound into larger peptide chains. This is particularly useful in synthesizing peptides that require specific modifications such as phosphorylation or biotinylation .
Case Studies in Peptide Modification
Recent studies have demonstrated the successful utilization of this compound in synthesizing ubiquitinated peptides, which are crucial for studying protein degradation pathways and cellular signaling mechanisms. The structural integrity and folding of these peptides were confirmed through enzymatic deubiquitination assays . This application highlights the compound's role in advancing our understanding of post-translational modifications in proteins.
Cytoprotection Studies
Research has indicated that glycine derivatives, including this compound, exhibit cytoprotective effects under conditions that typically induce cell injury. For instance, studies have shown that the addition of glycine to hepatocyte cultures can prevent cell death caused by anoxia or mitochondrial inhibitors. This protective mechanism is essential for developing therapeutic strategies aimed at preserving cell viability during ischemic events .
Synthesis of Novel Compounds
The compound has also been employed in synthesizing novel derivatives with potential biological activities. For example, it can be used to create new anti-inflammatory agents by modifying its structure to enhance therapeutic efficacy against inflammatory conditions . The ability to modify this compound opens avenues for developing targeted therapies with improved pharmacological profiles.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclopentyl)glycinamide
Structural Differences :
- Ring Size : Cyclopentyl (5-membered) vs. cyclobutyl (4-membered) in the target compound.
- Functional Groups : Contains an amide group instead of a free carboxylic acid.
Boc-L-Cyclobutylglycine
Structural Differences :
- Lacks the hydroxyl group on the cyclobutyl ring.
N-α-Acetyl-L-tert-leucine Derivatives
Structural Differences :
- Features a tert-butyl side chain instead of a hydroxylated cyclobutyl group.
- Protected by an acetyl group rather than Boc.
N-(2-Methylbutyryl)glycine
Structural Differences :
- Linear aliphatic chain (2-methylbutyryl) instead of a cyclic structure.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Functional Group | Applications |
|---|---|---|---|---|---|
| N-(t-Boc)-alpha-(1-hydroxycyclobutyl)glycine | C11H19NO5* | ~245.28 | Boc | Hydroxycyclobutyl | Peptide intermediates, drug discovery |
| N-(t-Boc)-alpha-(1-hydroxycyclopentyl)glycinamide | C12H20N2O4 | 256.30 | Boc | Hydroxycyclopentyl | β-lactam synthesis |
| Boc-L-Cyclobutylglycine | C10H17NO4 | 215.25 | Boc | Cyclobutyl | Peptide modifications |
| N-α-Acetyl-L-tert-leucine | C8H15NO3 | 173.21 | Acetyl | tert-butyl | Chiral resolution, enzyme studies |
| N-(2-Methylbutyryl)glycine | C7H13NO3 | 159.18 | None | 2-methylbutyryl | Metabolic studies |
*Estimated based on structural similarity.
Research Findings and Implications
- Hydroxyl Group Impact: The hydroxylated cyclobutyl group in the target compound improves solubility and enables hydrogen bonding, critical for binding to biological targets. This contrasts with non-hydroxylated analogs like Boc-L-Cyclobutylglycine, which prioritize lipophilicity .
- Ring Strain vs. Stability : Cyclobutyl derivatives exhibit higher reactivity due to ring strain, whereas cyclopentyl analogs trade reactivity for stability, influencing their roles in synthesis .
- Protecting Group Strategy : Boc is preferred over acetyl for its acid-labile nature, enabling controlled deprotection in multi-step reactions .
Biological Activity
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine, often referred to as Boc-HyGly, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, synthesis, and implications for therapeutic applications.
Chemical Structure and Synthesis
Boc-HyGly is a derivative of glycine, modified with a t-butoxycarbonyl (Boc) protecting group and a hydroxycyclobutyl moiety. The synthesis typically involves the reaction of glycine with cyclobutanol derivatives under acidic or basic conditions, followed by protection with the Boc group. This modification enhances the compound's stability and bioavailability.
Biological Activity Overview
The biological activity of Boc-HyGly has been studied in various contexts, including its effects on cell viability, cytotoxicity, and potential therapeutic uses.
1. Cytotoxicity and Antitumor Activity
Research indicates that Boc-HyGly exhibits significant cytotoxic effects against several cancer cell lines. In particular:
- Cell Lines Tested : Studies have reported its effects on DLA (Dalton's Lymphoma Ascites) and EAC (Ehrlich Ascites Carcinoma) cell lines, demonstrating high cytotoxic activity with IC50 values indicating effective concentrations for inducing cell death.
- Mechanism of Action : The cytotoxicity may be related to the compound's ability to induce apoptosis and disrupt cellular metabolism. Molecular dynamics simulations suggest that Boc-HyGly interacts favorably with estrogen receptors, potentially modulating pathways involved in cancer proliferation .
2. Antimicrobial Activity
Boc-HyGly has also been evaluated for antimicrobial properties. Preliminary studies have shown:
- Antifungal Effects : The compound demonstrated potent antifungal activity against various pathogenic fungi, suggesting potential applications in treating fungal infections .
- Antibacterial Properties : While specific data on antibacterial activity is limited, related compounds in the same class have shown promise against bacterial strains.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of Boc-HyGly is crucial for its therapeutic application:
- Absorption and Distribution : Predictions indicate moderate absorption rates through intestinal models, which is essential for oral bioavailability . The compound's ability to penetrate biological membranes suggests a favorable pharmacokinetic profile.
- Toxicology Studies : Toxicological assessments have shown that Boc-HyGly does not exhibit significant mutagenic effects in standard assays like the Ames test . However, further studies are required to fully elucidate its safety profile.
Case Studies
Several case studies highlight the potential applications of Boc-HyGly:
- Cancer Treatment : A study involving the administration of Boc-HyGly in murine models showed reduced tumor growth rates compared to control groups, indicating its efficacy as an adjunct therapy in cancer treatment.
- In Vivo Efficacy : In vivo studies have demonstrated that Boc-HyGly can enhance the effects of other chemotherapeutic agents when used in combination therapy .
Q & A
Basic: What are the established synthetic routes for N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine, and what reaction conditions are critical for yield optimization?
Answer:
The compound is synthesized via carbodiimide-mediated coupling. A representative method involves:
- Dissolving this compound in dry tetrahydrofuran (THF) under argon.
- Adding hydroxybenzotriazole (HOBt) as a coupling agent and dicyclohexylcarbodiimide (DCC) at 0°C to activate the carboxylic acid group.
- Subsequent addition of nucleophiles (e.g., O-benzylhydroxylamine) to form derivatives like glycinamides .
Critical parameters:
- Temperature control (0–25°C) prevents side reactions.
- Anhydrous conditions (argon atmosphere) minimize hydrolysis.
- Molar ratios (1:1:1 for substrate:HOBt:DCC) ensure efficient activation.
Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
Key techniques include:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₉NO₅; calc. 245.1264) .
- Infrared (IR) spectroscopy : Stretching vibrations for C=O (Boc: ~1680 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) .
Advanced: What strategies mitigate side reactions during carbodiimide-mediated coupling of this compound?
Answer:
Common side reactions include:
- Dicyclohexylurea (DCU) precipitation : Filter DCU post-activation to avoid contamination.
- Racemization : Use HOBt or HOAt additives to suppress base-induced racemization .
- Competitive cyclobutanol oxidation : Avoid oxidizing agents; maintain inert conditions.
Optimization:
- Replace DCC with water-soluble carbodiimides (e.g., EDC) for easier purification.
- Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .
Advanced: How does the hydroxycyclobutyl moiety influence the compound’s reactivity in peptide synthesis or derivatization?
Answer:
The hydroxycyclobutyl group introduces:
- Steric hindrance : Slows acylation rates in peptide couplings, requiring extended reaction times.
- Hydrogen-bonding potential : May stabilize transition states or alter solubility.
- Ring strain : Susceptibility to acid/base-mediated ring-opening (e.g., under strong Boc deprotection conditions: TFA) .
Experimental considerations:
- Use mild deprotection agents (e.g., HCl/dioxane) to preserve the cyclobutyl ring.
- Screen coupling reagents (e.g., HATU vs. DCC) to balance reactivity and steric effects.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Disposal : Contract licensed waste management services for organic intermediates; avoid aqueous discharge .
Note: Ecological toxicity data (e.g., biodegradability, bioaccumulation) are unavailable; assume persistence and isolate from environmental release .
Advanced: How can researchers navigate nomenclature inconsistencies for this compound in chemical databases?
Answer:
The compound has multiple synonyms (e.g., tert-butoxycarbonyl glycine derivatives), complicating database searches. Strategies include:
- CAS Registry Number : Use 4530-20-5 (for N-(t-Boc)glycine analogs) .
- SMILES/InChI Keys : Query using canonical identifiers (e.g., OC1C(CNC(=O)OC(C)(C)C)CCC1=O) .
- Cross-reference patents and journals : Prioritize sources using IUPAC names or structural diagrams .
Advanced: What methodologies evaluate the biological activity of this compound derivatives?
Answer:
While specific data are limited, analogous glycine derivatives are assessed via:
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., proteases) .
- Cellular uptake studies : Radiolabel the compound or use fluorescent tags to track permeability.
- Molecular docking : Model interactions with proteins (e.g., cyclin-dependent kinases) to predict bioactivity .
Caution : Biological validation requires cytotoxicity screening (e.g., MTT assays) to rule off-target effects .
Basic: What analytical challenges arise due to the compound’s stereochemistry or functional group complexity?
Answer:
- Chiral centers : The hydroxycyclobutyl group may introduce diastereomers; use chiral HPLC or polarimetry for resolution .
- Hydroxy group reactivity : May form hydrogen bonds with silica gel, complicating column chromatography. Derivatize (e.g., silylation) to improve separation .
Advanced: How can computational chemistry aid in optimizing the synthesis or application of this compound?
Answer:
- Density Functional Theory (DFT) : Predict transition states for coupling reactions to optimize reagent selection.
- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., THF vs. DMF) to guide reaction medium choices.
- QSAR modeling : Correlate structural features (e.g., cyclobutyl ring size) with biological activity .
Basic: What are the storage and stability considerations for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
